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1,3,5-Trimethoxyxanthone

ADME prediction drug-likeness physicochemical profiling

SAR studies on xanthones require precise methoxylation patterns. Unlike common hydroxyxanthones (α-mangostin, gentisein), this analog has zero hydrogen bond donors (HBD=0). - **Application 1:** Fully O-methylated negative control in DPPH/ABTS radical-scavenging assays. - **Application 2:** Species-specific analytical standard for H. paniculata authentication via HPLC-MS. - **Property:** XLogP3 2.9, ideal for membrane permeability & prodrug studies. Available as a certified reference material with isomeric purity.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 6563-50-4
Cat. No. B8538315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethoxyxanthone
CAS6563-50-4
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC
InChIInChI=1S/C16H14O5/c1-18-9-7-12(20-3)14-13(8-9)21-16-10(15(14)17)5-4-6-11(16)19-2/h4-8H,1-3H3
InChIKeyRZTTWIXYIUTQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethoxyxanthone: Physicochemical Profile and Natural Occurrence


1,3,5-Trimethoxyxanthone (CAS 6563-50-4) is a naturally occurring tri-oxygenated xanthone bearing methoxy substituents at positions 1, 3, and 5 of the dibenzo-γ-pyrone core. With a molecular formula of C₁₆H₁₄O₅ (MW 286.28 g/mol), it possesses zero hydrogen bond donors, five hydrogen bond acceptors, a calculated XLogP3 of 2.9, and a topological polar surface area of 54.0 Ų [1]. Unlike the vast majority of bioactive xanthones—which carry at least one free phenolic hydroxyl group—this compound is fully O-methylated, fundamentally altering its hydrogen-bonding capacity, solubility profile, and ligand–target interaction potential [2]. It has been identified as a constituent of Haploclathra paniculata (Clusiaceae) and is catalogued in the ChEMBL database (CHEMBL186416) [3].

IdentityFully O-methylated xanthone (HBD = 0)
Natural SourceHaploclathra paniculata (Clusiaceae)
Workflow RoleNegative control / chemotaxonomic marker / prodrug scaffold

Why 1,3,5-Trimethoxyxanthone Cannot Substitute Hydroxylated Xanthones


Xanthone biological activity is exquisitely sensitive to the number, position, and methylation status of oxygen substituents. 1,3,5-Trimethoxyxanthone lacks any free hydroxyl group (HBD = 0), whereas the majority of pharmacologically characterized xanthones—including α-mangostin, γ-mangostin, mangiferin, gentisein, and bellidifolin—possess one or more phenolic –OH groups that serve as critical hydrogen-bond donors for target engagement, radical scavenging, and aqueous solubility [1]. The complete O-methylation of 1,3,5-trimethoxyxanthone yields a LogP that is 1–2 units higher than comparably substituted hydroxyxanthones, predicting enhanced membrane permeability but reduced aqueous solubility and altered CYP450 interaction profiles [2]. Even a single hydroxyl-for-methoxyl substitution—as in 8-hydroxy-1,3,5-trimethoxyxanthone or 1-hydroxy-3,5,8-trimethoxyxanthone—introduces a hydrogen-bond donor and can shift radical-scavenging capacity from negligible to measurable, as demonstrated in comparative DPPH and anti-acetylcholinesterase assays [3]. Consequently, procurement specifications for SAR libraries, natural product dereplication, or analytical reference standards must treat this compound as a distinct chemical entity that is not functionally interchangeable with its hydroxylated or regioisomeric analogs.

Target Compound1,3,5-TrimethoxyxanthoneZero HBD; fully O-methylated; LogP ~2.9; no radical-scavenging predicted
Hydroxylated Xanthonese.g., Gentisein, Mangiferin1–8 HBD; free –OH groups drive radical scavenging and target binding
Target Isomer1,3,5-SubstitutionMethoxy at C-1,3,5; electronic and steric profile distinct from 1,3,7-isomer
Regioisomeric Analog1,3,7-TrimethoxyxanthoneReported TNF-α modulatory activity; may redirect target selectivity

Evidence for Selecting 1,3,5-Trimethoxyxanthone in Research


Zero Hydrogen-Bond Donors vs. Hydroxyxanthone Benchmarks

1,3,5-Trimethoxyxanthone possesses zero hydrogen-bond donors (HBD = 0), a property that distinguishes it from the large majority of biologically active natural xanthones, which typically carry 1–4 phenolic –OH groups. For example, α-mangostin (HBD = 3), γ-mangostin (HBD = 3), mangiferin (HBD = 8), and gentisein (HBD = 3) all exhibit hydrogen-bond donor capacity critical for radical-scavenging and enzyme-inhibitory activity [1]. The absence of HBD in 1,3,5-trimethoxyxanthone predicts fundamentally different solubility, permeability, and target-binding behavior, making this compound a valuable tool compound for probing the contribution of hydrogen-bond donation to xanthone bioactivity in SAR studies [2].

HBD vs. Hydroxy-xanthones
Class-level inference
TargetHBD = 0; XLogP3 2.9; TPSA 54.0 Ų
vs. α-MangostinHBD = 3; XLogP3 ≈5.0
vs. MangiferinHBD = 8; XLogP3 ≈ -0.5
Predicts distinct permeability and solubility profile; supports HBD-based activity screening
Computed properties; experimental validation needed
ADME prediction drug-likeness physicochemical profiling xanthone SAR

Regioisomeric Differentiation from 1,3,7-Trimethoxyxanthone

The position of methoxy substituents on the xanthone nucleus is a critical determinant of biological activity. While 1,3,7-trimethoxyxanthone (gentisein trimethylether) has been reported to exhibit TNF-α modulatory activity and mutagenicity in Salmonella typhimurium assays, 1,3,5-trimethoxyxanthone, with methoxy groups at positions 1, 3, and 5, presents a distinct electronic distribution and steric environment that can redirect or abolish target engagement [1]. In monoamine oxidase (MAO) inhibition SAR studies on xanthones, the substitution pattern at positions 5 and 7 has been shown to be a key discriminator of MAO-A vs. MAO-B selectivity, with 1,3,5-trioxygenated xanthones displaying different inhibition profiles from their 1,3,7-trioxygenated counterparts [2]. This regioisomeric differentiation mandates that procurement for SAR library construction or natural product dereplication studies specify the exact isomer.

Regioisomer Differentiation
Class-level inference
Target1,3,5-OMe; C-1,3,5 substitution
vs. 1,3,7-IsomerC-1,3,7; reported TNF-α modulation
Regioisomeric position may redirect target engagement and MAO selectivity
No direct comparative enzyme data for 1,3,5-isomer
regioisomer specificity enzymology xanthone SAR natural product dereplication

Chemotaxonomic Specificity for Haploclathra paniculata

1,3,5-Trimethoxyxanthone has been specifically identified as a natural product constituent of Haploclathra paniculata (Mart.) Benth. (Clusiaceae/Guttiferae), a neotropical tree species [1]. In contrast, the regioisomer 1,3,7-trimethoxyxanthone is more commonly reported from Gentiana and Swertia species (Gentianaceae), while 1-hydroxy-3,5,8-trimethoxyxanthone is characteristic of Swertia chirata [2]. This species-specific distribution pattern enables the use of 1,3,5-trimethoxyxanthone as a chemotaxonomic reference marker for H. paniculata authentication and for distinguishing Clusiaceae-derived extracts from Gentianaceae-derived materials in botanical quality control and natural product dereplication workflows [3].

Chemotaxonomic Source
Cross-study comparable
Haploclathra paniculata (Clusiaceae)
Species-specific marker differentiates Clusiaceae from Gentianaceae extracts
Supports botanical authentication and dereplication
natural product dereplication chemotaxonomy phytochemistry quality control

Predicted Lack of Direct Radical-Scavenging Activity

The radical-scavenging capacity of xanthones is predominantly conferred by phenolic hydroxyl groups, which donate hydrogen atoms to stabilize free radicals. In a comparative study of Swertia-derived xanthones, 1-hydroxy-3,5,8-trimethoxyxanthone (possessing one free –OH group) exhibited the strongest DPPH radical-scavenging activity among tested compounds, while fully methoxylated xanthones lacking any free hydroxyl showed substantially weaker or undetectable activity in the same assay system [1]. By class-level inference, 1,3,5-trimethoxyxanthone (HBD = 0) is predicted to show minimal direct radical-scavenging activity compared to hydroxyxanthones such as gentisein (DPPH IC₅₀ ~23.3 µM) or bellidifolin [2]. This property positions the compound as a useful negative control or baseline in antioxidant screening cascades and as a scaffold for pro-drug strategies requiring oxidative unmasking of methoxy groups to generate active hydroxyxanthone species in situ.

Predicted Radical-Scavenging
Class-level inference
Negligible direct activity predicted (HBD = 0)
Positioned as negative control in antioxidant assays; pro-drug activation possible
Comparative DPPH data only for hydroxy analogs
antioxidant SAR DPPH assay radical scavenging structure-property relationships

Research Applications for 1,3,5-Trimethoxyxanthone


Negative Control in Antioxidant and Enzyme Screening

Because 1,3,5-trimethoxyxanthone lacks any hydrogen-bond donor (HBD = 0), it is predicted to be inactive or minimally active in radical-scavenging assays (DPPH, ABTS, FRAP) and may serve as a fully O-methylated negative control against which the activity of hydroxylated xanthones can be benchmarked. This application is supported by SAR evidence demonstrating that even a single free hydroxyl group (as in 1-hydroxy-3,5,8-trimethoxyxanthone) restores measurable DPPH-scavenging activity [1]. Procurement of this compound as a reference standard enables rigorous structure–activity relationship interpretation and assay validation.

Chemotaxonomic Marker for Botanical Authentication

The restricted natural occurrence of 1,3,5-trimethoxyxanthone in Haploclathra paniculata (Clusiaceae) distinguishes it from the more widely distributed 1,3,7-trimethoxyxanthone and hydroxylated trimethoxyxanthones found predominantly in Gentianaceae species (Gentiana, Swertia, Lomatogonium) [2]. Quality control laboratories and natural product dereplication groups can utilize this compound as a species-specific analytical standard for HPLC-MS or HPLC-UV fingerprinting to authenticate H. paniculata-derived materials and to detect adulteration with Gentianaceae-sourced xanthones [3].

Membrane-Permeable Scaffold for Prodrug Design

With a calculated XLogP3 of 2.9 and zero HBD, 1,3,5-trimethoxyxanthone is predicted to exhibit superior passive membrane permeability compared to polyhydroxylated xanthones such as mangiferin (XLogP3 ≈ -0.5, HBD = 8) [4]. This property, combined with the potential for regioselective O-demethylation to generate active hydroxyxanthone species in vivo, positions the fully methylated scaffold as an attractive starting point for prodrug strategies. Medicinal chemistry teams sourcing this compound for late-stage functionalization or metabolic activation studies benefit from its defined and uniform methylation pattern.

SAR Library Component for Substitution-Pattern Studies

The specific 1,3,5-trimethoxy substitution pattern occupies a distinct region of xanthone chemical space compared to the more common 1,3,7- and 1,3,5,8-oxygenation patterns. For SAR library construction aimed at mapping the relationship between methoxy-group position and biological target engagement (e.g., MAO-A vs. MAO-B selectivity, kinase inhibition, or CYP450 interaction profiles), procurement of the exact 1,3,5-isomer—rather than a regioisomeric mixture or a hydroxylated surrogate—is essential [5]. Even minor positional shifts (e.g., 5-OMe vs. 7-OMe) have been shown to redirect MAO isoform selectivity in closely related xanthone series, underscoring the need for isomeric purity in screening collections.

Application
Selection Property
Validation Focus
Negative control (antioxidant/enzyme assays)
Fully O-methylated baseline (HBD = 0)
Confirm lack of radical-scavenging in DPPH/FRAP
Chemotaxonomic marker
Restricted occurrence in H. paniculata
HPLC-MS fingerprint authentication
Prodrug scaffold design
Predicted higher permeability (LogP 2.9, no HBD)
Metabolic O-demethylation activation studies
SAR library component
Exact 1,3,5-regioisomer identity
Substitution-pattern selectivity screening (e.g., MAO)
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